molecular formula C18H20ClNO5S2 B2805147 N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide CAS No. 860609-56-9

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide

Cat. No.: B2805147
CAS No.: 860609-56-9
M. Wt: 429.93
InChI Key: XBOQEFTYYFEUMS-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide is a sulfonamide-based compound characterized by two distinct aryl sulfonyl groups: a 4-chlorophenylsulfonyl moiety attached to an ethylamine chain and a 4-methylphenylsulfonyl group linked to a propanamide backbone. This dual sulfonyl architecture may enhance its binding affinity to biological targets, such as enzymes or receptors, by providing multiple sites for hydrophobic and electrostatic interactions.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonylethyl]-2-(4-methylphenyl)sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S2/c1-13-3-7-17(8-4-13)27(24,25)14(2)18(21)20-11-12-26(22,23)16-9-5-15(19)6-10-16/h3-10,14H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOQEFTYYFEUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antibacterial and enzyme inhibition. This compound's unique structure, featuring sulfonyl groups and aromatic rings, contributes to its diverse pharmacological properties.

  • Molecular Formula : C18H20ClNO5S2
  • Molecular Weight : 429.94 g/mol
  • CAS Number : [Not provided in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrates or binding to active sites.
  • Antibacterial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests that this compound could possess similar efficacy.

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibition capabilities. Specifically, they can act as acetylcholinesterase (AChE) inhibitors, which are crucial in treating conditions like Alzheimer's disease. Additionally, compounds with similar structures have been noted for their urease inhibitory activity, which is relevant in managing urinary tract infections .

Study on Antimicrobial Properties

A study synthesized various sulfonamide derivatives and tested their antibacterial effects. The results indicated that several compounds exhibited strong inhibitory effects against common bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition potential of sulfonamide derivatives. It was found that certain compounds effectively inhibited AChE and urease, demonstrating their potential therapeutic applications in neurodegenerative diseases and urinary infections .

Data Tables

Activity Type Target Pathogen/Enzyme Activity Level
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesterase (AChE)Significant Inhibition
Enzyme InhibitionUreaseSignificant Inhibition

Comparison with Similar Compounds

Research Implications

The dual sulfonyl design of N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide offers a unique scaffold for targeting enzymes or receptors requiring multipoint binding. Future studies should explore:

Pharmacological Screening : Testing against bacterial/fungal strains (cf. ) and inflammatory targets (cf. ).

Structure-Activity Relationships (SAR) : Modifying substituents on either sulfonyl group to optimize potency and selectivity.

Comparative Metabolism : Assessing stability against cytochrome P450 enzymes relative to single-sulfonyl analogs .

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